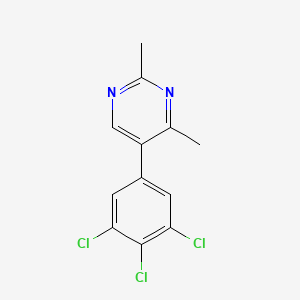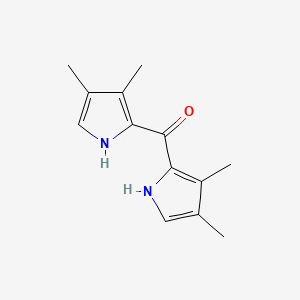![molecular formula C13H11F3N2O B6600034 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine CAS No. 1261867-68-8](/img/structure/B6600034.png)
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine (TFMP) is an organic compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments. TFMP is a derivative of pyrimidine and is composed of a five-membered heterocyclic ring containing two nitrogen atoms. The compound is highly stable and has a relatively low toxicity profile.
科学的研究の応用
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a substrate for enzyme-catalyzed reactions, as a building block for the synthesis of new molecules, and as a tool to study the structure and function of proteins. Additionally, this compound has been used in the development of new drugs and in the study of biochemical pathways.
作用機序
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine is a small organic molecule that is able to interact with proteins and other macromolecules in a variety of ways. It can act as an inhibitor of enzymes, binding to the active site of the enzyme and blocking its activity. It can also act as an agonist, binding to a receptor and activating a signal transduction pathway. Additionally, this compound can act as a substrate for enzymes, allowing them to catalyze the formation of new molecules from the compound.
Biochemical and Physiological Effects
This compound is known to interact with a variety of proteins, including enzymes, receptors, and transporters. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of the drugs. Additionally, this compound has been shown to bind to receptors in the brain, leading to changes in the activity of neurotransmitters and other signaling molecules. Finally, this compound has been shown to act as a substrate for transporters involved in the uptake of drugs into cells.
実験室実験の利点と制限
The advantages of using 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine in laboratory experiments include its high stability and low toxicity profile. Additionally, it is relatively easy to synthesize, making it an ideal reagent for organic synthesis. However, this compound is not suitable for use in in vivo experiments due to its low solubility in water and its potential to interact with a variety of proteins.
将来の方向性
The future directions for research on 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine include the development of new drugs and the study of its mechanism of action. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research is needed to develop methods for the synthesis of this compound and its derivatives.
合成法
The synthesis of 2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine can be achieved through a two-step procedure that involves the reaction of 2,4-dimethyl-5-chloropyrimidine with 3-(trifluoromethoxy)phenylmagnesium bromide, followed by the hydrolysis of the intermediate product. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from 0°C to 40°C. The reaction usually yields a high yield of the desired product.
特性
IUPAC Name |
2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-12(7-17-9(2)18-8)10-4-3-5-11(6-10)19-13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLCHLWMJKMPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=CC=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)


![2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid](/img/structure/B6600048.png)
![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)

![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)